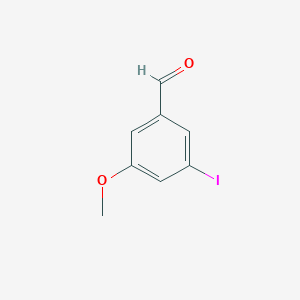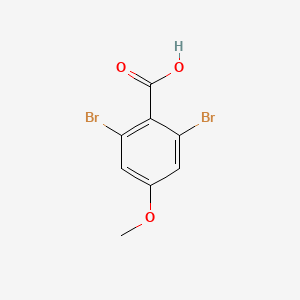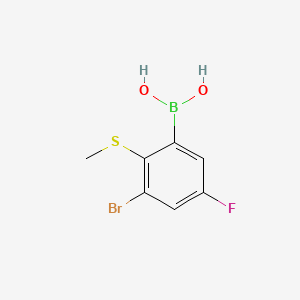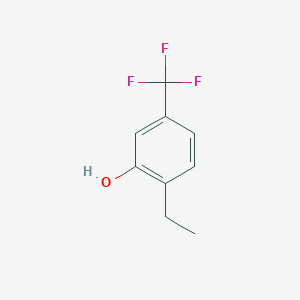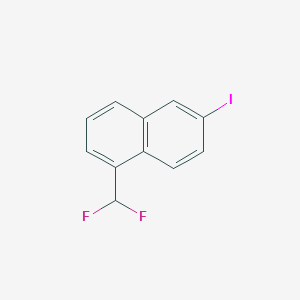
1-(Difluoromethyl)-6-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-6-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-6-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For instance, the difluoromethyl group can be introduced via electrophilic, nucleophilic, or radical difluoromethylation methods . The iodination can be achieved using iodine or iodine-containing reagents under suitable conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-6-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-6-iodonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of materials with specific chemical functionalities.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-6-iodonaphthalene involves its interaction with molecular targets through its difluoromethyl and iodine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-6-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-6-iodonaphthalene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-6-bromonaphthalene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-2-iodonaphthalene: Similar structure but with the iodine atom at a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H7F2I |
|---|---|
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
1-(difluoromethyl)-6-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H |
Clé InChI |
LPAFRIFWBLIDFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)I)C(=C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


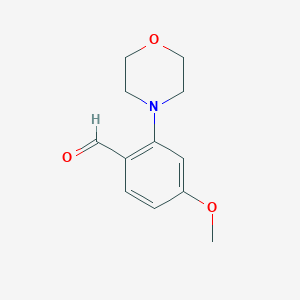
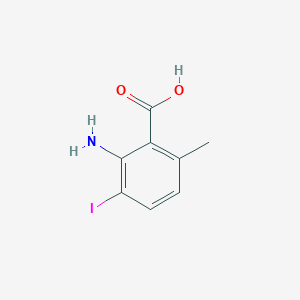
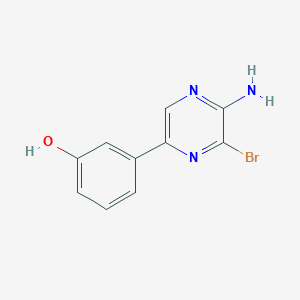
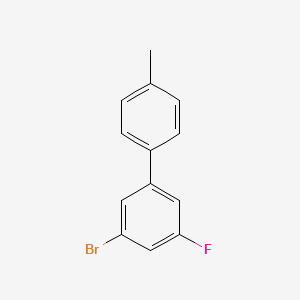
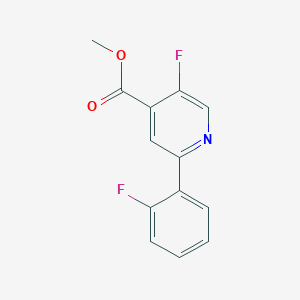
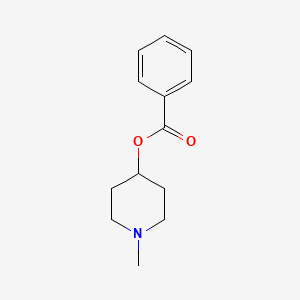
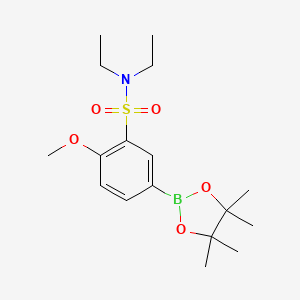
![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
